REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([S:8]([OH:11])(=[O:10])=[O:9])[CH:3]=1.[F:12]F.O1CCCC1.C(OCC)C>C(#N)C.O>[F:12][N+:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][C:4]=1[S:8]([O-:11])(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reactor was dipped in a cooling bath
|
Type
|
CUSTOM
|
Details
|
kept at -20° C.
|
Type
|
ADDITION
|
Details
|
was introduced at a flow rate of 40 ml/min
|
Type
|
ADDITION
|
Details
|
Then, the nitrogen gas alone was introduced at a flow rate of 36 ml/min. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
a crystalline precipitate was recovered by filtration at room temperature
|
Type
|
WASH
|
Details
|
The crystal was washed with ethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
F[N+]1=C(C=C(C=C1)C)S(=O)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.9 mmol | |
AMOUNT: MASS | 3.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |